3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde
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Overview
Description
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment to the Benzaldehyde Moiety: The final step involves the coupling of the trifluoromethyl-substituted piperidine with benzaldehyde under basic conditions, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate
Major Products Formed
Oxidation: 3-(4-(Trifluoromethyl)piperidin-1-yl)benzoic acid
Reduction: 3-(4-(Trifluoromethyl)piperidin-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Trifluoromethyl)piperidin-1-yl)ethylbenzaldehyde
- 3-(4-(Trifluoromethyl)piperidin-1-yl)methylbenzaldehyde
- 3-(4-(Trifluoromethyl)piperidin-1-yl)propylbenzaldehyde
Uniqueness
3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of bioactive molecules and materials .
Properties
Molecular Formula |
C13H14F3NO |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-4-6-17(7-5-11)12-3-1-2-10(8-12)9-18/h1-3,8-9,11H,4-7H2 |
InChI Key |
MQEPRGVGBOPZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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